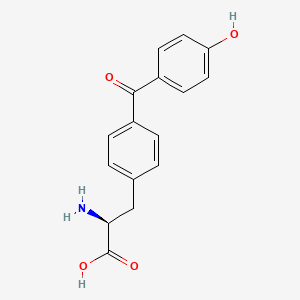
1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine
Descripción general
Descripción
1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C9H12F2N2O and a molecular weight of 202.20 g/mol This compound is characterized by the presence of a pyridine ring substituted with a difluoroethoxy group and an ethanamine moiety
Métodos De Preparación
The synthesis of 1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridine-3-carbaldehyde and 2,2-difluoroethanol.
Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.
Análisis De Reacciones Químicas
1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparación Con Compuestos Similares
1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine can be compared with other similar compounds, such as:
2-(2,2-Difluoroethoxy)pyridine: This compound shares the difluoroethoxy group but lacks the ethanamine moiety.
6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid: This compound has a trifluoroethoxy group instead of a difluoroethoxy group and a boronic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H12F2N2O |
|---|---|
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
1-[6-(2,2-difluoroethoxy)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C9H12F2N2O/c1-6(12)7-2-3-9(13-4-7)14-5-8(10)11/h2-4,6,8H,5,12H2,1H3 |
Clave InChI |
PCGLOQBIDPTHMN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=C(C=C1)OCC(F)F)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

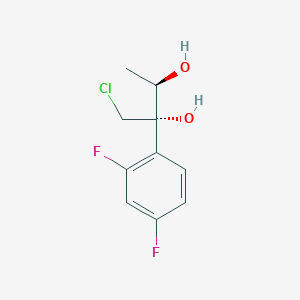
![1-Benzo[1,3]dioxol-5-yl-methylpiperazine](/img/structure/B8534352.png)
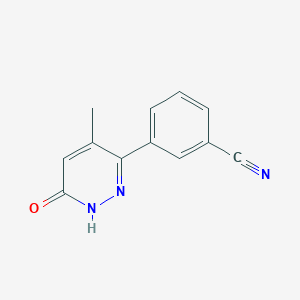

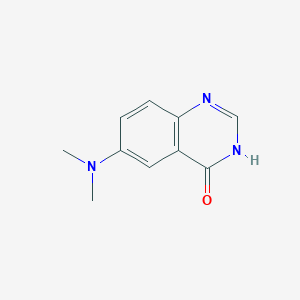
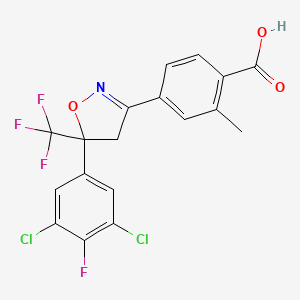
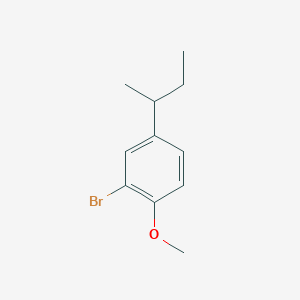

![(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8534394.png)
![Benzenamine,4-[4-(1,5-dimethyl-1h-imidazol-2-yl)-1-piperazinyl]-](/img/structure/B8534419.png)


